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Compound of Interest

Compound Name: N-Ethylbutanamide

Cat. No.: B082582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of N-
Ethylbutanamide, a secondary amide, starting from butanoic acid. The synthesis proceeds via

a two-step process involving the initial conversion of butanoic acid to the more reactive

butanoyl chloride, followed by amidation with ethylamine. This method is a common and

efficient route for the preparation of amides from carboxylic acids under controlled laboratory

conditions.

Reaction Scheme
The overall synthesis is a two-step process:

Acid Chloride Formation: Butanoic acid is reacted with thionyl chloride (SOCl₂) to form

butanoyl chloride.

Amidation: The resulting butanoyl chloride is then reacted with ethylamine to produce N-
Ethylbutanamide.

Data Presentation
The following table summarizes the key quantitative data for the synthesis of N-
Ethylbutanamide.
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Parameter
Step 1: Butanoyl
Chloride Synthesis

Step 2: N-
Ethylbutanamide
Synthesis

Overall Yield

Reactants
Butanoic acid, Thionyl

chloride

Butanoyl chloride,

Ethylamine
-

Molar Ratio 1 : 1.175 1 : 2 -

Solvent None (neat)
Dichloromethane

(CH₂Cl₂)
-

Temperature Reflux (Water bath)
0 °C to Room

Temperature
-

Reaction Time 1.5 hours 1-2 hours -

Product Molecular

Weight
106.55 g/mol 115.18 g/mol -

Reported Yield ~85% High (typically >80%) ~68%

Experimental Protocols
Materials and Equipment:

Round-bottom flasks

Reflux condenser

Distillation apparatus

Separatory funnel

Dropping funnel

Magnetic stirrer and stir bar

Ice bath

Heating mantle or oil bath

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard laboratory glassware

Rotary evaporator

Reagents:

Butanoic acid (C₄H₈O₂)

Thionyl chloride (SOCl₂)

Ethylamine (C₂H₅NH₂) (as a solution in a suitable solvent like THF or as a neat liquid)

Dichloromethane (CH₂Cl₂)

5% Sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Synthesis of Butanoyl Chloride
This protocol is adapted from a general procedure for the synthesis of acid chlorides from

carboxylic acids.

Procedure:

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet

connected to a trap containing an aqueous sodium hydroxide solution to neutralize the

evolved HCl and SO₂ gases.

To the flask, add butanoic acid (1.0 eq).

Slowly add thionyl chloride (1.2 eq) to the butanoic acid at room temperature with gentle

stirring.

After the initial vigorous reaction has subsided, heat the mixture to reflux using a water bath

for 1 hour to ensure the reaction goes to completion.
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After reflux, allow the reaction mixture to cool to room temperature.

The crude butanoyl chloride can be purified by distillation. Set up a distillation apparatus and

carefully distill the mixture. Collect the fraction boiling at approximately 101-102 °C.

Safety Precautions:

Thionyl chloride is a corrosive and lachrymatory substance. Handle it with extreme care in a

well-ventilated fume hood.

The reaction evolves toxic gases (HCl and SO₂). Ensure a proper gas trap is in place.

Step 2: Synthesis of N-Ethylbutanamide
Procedure:

Dissolve ethylamine (2.0 eq) in dichloromethane in a round-bottom flask equipped with a

magnetic stir bar.

Cool the solution in an ice bath to 0 °C.

Slowly add the freshly distilled butanoyl chloride (1.0 eq) dropwise to the cold ethylamine

solution with vigorous stirring. The formation of a white precipitate (ethylammonium chloride)

will be observed.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature and stir for an additional 1-2 hours.

Transfer the reaction mixture to a separatory funnel.

Wash the organic layer sequentially with:

Water

5% sodium bicarbonate solution

Saturated sodium chloride (brine) solution
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter to remove the drying agent.

Remove the solvent (dichloromethane) using a rotary evaporator.

The crude N-Ethylbutanamide can be further purified by vacuum distillation if necessary.

Characterization
The final product can be characterized using spectroscopic methods:

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl and butyl

groups.

¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon and the aliphatic

carbons.

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the amide

C=O stretch (around 1640 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).

Mandatory Visualization

Step 1: Butanoyl Chloride Synthesis

Step 2: N-Ethylbutanamide Synthesis

Butanoic Acid Reaction & Reflux

Thionyl Chloride

Distillation Butanoyl Chloride

Amidation (0°C to RT)Ethylamine in DCM Aqueous Workup Drying (MgSO4) Solvent Evaporation N-Ethylbutanamide
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Click to download full resolution via product page

Caption: Experimental workflow for the two-step synthesis of N-Ethylbutanamide.

To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of N-
Ethylbutanamide from Butanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082582#step-by-step-synthesis-of-n-
ethylbutanamide-from-butanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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